8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione
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Overview
Description
8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, a chlorophenylmethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the bromination of a purine derivative followed by the introduction of the chlorophenylmethyl group through a substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorophenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of dehalogenated products.
Scientific Research Applications
8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, thereby affecting the metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methylquinoline
- Bromo(4-chlorophenyl)magnesium
Uniqueness
8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H12BrClN4O2 |
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Molecular Weight |
371.62 g/mol |
IUPAC Name |
8-bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H12BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3,(H,17,20,21) |
InChI Key |
GSUIQSVWAXDQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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